An In-depth Technical Guide to 3-(1H-Imidazol-4-yl)benzoic Acid
An In-depth Technical Guide to 3-(1H-Imidazol-4-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive examination of 3-(1H-Imidazol-4-yl)benzoic acid (CAS No. 912569-71-2), a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a molecule incorporating both a Lewis basic imidazole ring and an acidic carboxylic acid moiety, it represents a versatile building block for the synthesis of novel therapeutic agents and functional materials like Metal-Organic Frameworks (MOFs). This document navigates the current landscape of available data, addressing the common confusion with its structural isomers and the scarcity of public experimental characterization data. We will delve into its core chemical properties, propose robust strategies for its synthesis and structural validation, and explore its reactivity and potential applications. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this valuable chemical entity.
Introduction and Structural Elucidation
3-(1H-Imidazol-4-yl)benzoic acid is an aromatic carboxylic acid distinguished by the substitution of an imidazole ring at the meta-position of the benzene ring. The imidazole moiety is a critical pharmacophore in numerous biologically active molecules, valued for its ability to participate in hydrogen bonding and coordinate with metal ions.[1] The carboxylic acid group provides a reactive handle for further derivatization, such as the formation of amides or esters, making the entire structure a prime candidate for library synthesis and structure-activity relationship (SAR) studies.[2]
A critical point of clarification in the study of imidazolyl-benzoic acids is the distinct nature of its positional isomers. The connectivity between the imidazole and benzoic acid rings—whether through a nitrogen (N-arylation) or a carbon (C-arylation)—dramatically influences the molecule's chemical properties and synthetic accessibility. The title compound, 3-(1H-Imidazol-4-yl)benzoic acid, features a C-C bond between the rings, which should not be confused with its more commonly documented N-linked isomer, 3-(1H-imidazol-1-yl)benzoic acid.
Caption: Key positional isomers of meta-imidazolyl-benzoic acid.
Core Chemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers. The following table summarizes the key properties of the title compound.
| Property | Value | Reference |
| CAS Number | 912569-71-2 | [3][4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [3][4] |
| Molecular Weight | 188.18 g/mol | [3][4] |
| IUPAC Name | 3-(1H-imidazol-5-yl)benzoic acid | [4] |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CN=CN2 | [4] |
| InChI Key | BHMXPHTWXBSXAP-UHFFFAOYSA-N | [4] |
Physicochemical and Computed Properties
While extensive experimental data for 3-(1H-Imidazol-4-yl)benzoic acid is not widely published, its structure allows for reliable prediction of its physicochemical behavior.[5] The presence of both an acidic carboxylic acid and a basic imidazole ring makes it an amphoteric molecule with pH-dependent properties.
| Computed Property | Value | Source |
| XLogP3 | 1.2 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Topological Polar Surface Area | 66 Ų | PubChem[4] |
| Predicted pKa (Acidic) | 3.36 ± 0.10 | ChemicalBook[6] |
| Predicted pKa (Basic) | ~6-7 (Imidazolium ion) | Inferred |
Solubility Profile: The compound is expected to be a solid at room temperature.[6] Its solubility is predicted to be low in non-polar organic solvents. Due to its amphoteric nature, solubility in aqueous media will be highly pH-dependent. It should exhibit increased solubility in basic solutions (pH > pKa of COOH) via deprotonation to the carboxylate and in acidic solutions (pH < pKa of imidazolium) via protonation of the imidazole ring. A comprehensive experimental determination of its solubility across various solvents and pH ranges is a critical step for its application in drug formulation and reaction chemistry.[5]
Synthesis and Purification Protocols
Detailed, peer-reviewed synthesis protocols for 3-(1H-Imidazol-4-yl)benzoic acid are not as prevalent as those for its N-linked isomer. However, established methodologies in organic chemistry suggest several viable synthetic routes.
Proposed Synthetic Strategy: Suzuki Coupling
A plausible and modern approach involves a palladium-catalyzed Suzuki cross-coupling reaction. The key would be to couple a suitably protected imidazole-4-boronic acid or ester with a meta-substituted halobenzoic acid derivative (e.g., methyl 3-bromobenzoate), followed by deprotection and hydrolysis of the ester. The choice of protecting group on the imidazole nitrogen is crucial to prevent side reactions and ensure regioselectivity.
Comparative Protocol: Synthesis of 3-(1H-Imidazol-1-yl)benzoic Acid via Ullmann Condensation
For instructive purposes, we present the well-documented synthesis of the N-linked isomer, which typically employs a copper-catalyzed Ullmann-type condensation.[1] This reaction couples an aryl halide with imidazole.
Reaction Scheme: 3-Bromobenzoic acid + Imidazole → 3-(1H-Imidazol-1-yl)benzoic acid
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromobenzoic acid (1.0 eq), imidazole (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[1][2]
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF).[1][2] The rationale for using a solvent like DMF is its ability to dissolve the ionic reagents and withstand the high temperatures required for the reaction.
-
Heating: Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere to prevent oxidation of the copper catalyst.[1] Stir vigorously for 12-24 hours.
-
Workup:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous layer with hydrochloric acid to a pH of ~2-3. This step protonates the product, causing it to precipitate, while keeping unreacted imidazole in its soluble protonated form.[2]
-
Filter the resulting precipitate.
-
-
Purification: Wash the collected solid with water and a non-polar solvent like pentane to remove residual impurities.[2] Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for Ullmann synthesis of an N-linked isomer.
Spectral Analysis and Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for confirming the compound's constitution and isomeric purity.
¹H NMR (Predicted):
-
Benzoic Acid Protons: The 1,3-disubstituted (meta) pattern on the benzene ring is expected to produce a complex set of signals. One would anticipate a singlet-like signal for the proton at C2 (between the two substituents), a triplet for the proton at C5, and two distinct doublets for the protons at C4 and C6.[7]
-
Imidazole Protons: The imidazole ring should show two singlets in the aromatic region, one for the proton at C2' and one for the proton at C5'.
-
Labile Protons: The carboxylic acid proton (COOH) will appear as a broad singlet far downfield (>10 ppm), while the imidazole N-H proton will also be a broad singlet. Their chemical shifts are highly dependent on solvent and concentration.
¹³C NMR (Predicted):
-
A proton-decoupled ¹³C spectrum should display 10 distinct signals, corresponding to each unique carbon atom in the molecule, assuming no accidental equivalence.
-
Key signals would include the carboxyl carbon (~167-172 ppm), and the various aromatic and imidazole carbons ranging from ~115-140 ppm.
| Proton Environment | Predicted ¹H Shift (ppm) | Comparative Data: Benzoic Acid ¹H Shift (ppm)[8][9] |
| Imidazole H2' | ~8.2 - 8.4 (s) | N/A |
| Imidazole H5' | ~7.6 - 7.8 (s) | N/A |
| Benzoic Acid H2 | ~8.1 - 8.3 (s or t) | N/A (ortho protons at 8.20, d) |
| Benzoic Acid H4, H6 | ~7.8 - 8.1 (m) | N/A (meta protons at 7.68, t) |
| Benzoic Acid H5 | ~7.4 - 7.6 (t) | N/A (para proton at 7.68, t) |
| Carboxylic Acid H | >10 (broad s) | ~11.7 - 13.3 (broad s) |
Note: Predicted values are based on standard substituent effects and analysis of related structures. Actual experimental values may vary.[7]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The expected exact mass for C₁₀H₈N₂O₂ is 188.0586 Da.[4]
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid.
-
N-H Stretch: A moderate band around ~3100-3200 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption at ~1680-1710 cm⁻¹ for the carboxylic acid carbonyl.
-
C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Caption: Workflow for the synthesis and structural validation.
Reactivity and Potential Applications
The bifunctional nature of 3-(1H-Imidazol-4-yl)benzoic acid dictates its reactivity and makes it a highly versatile building block.
Reactivity at the Carboxylic Acid:
-
Amide Coupling: The carboxylic acid can be readily activated by standard coupling reagents (e.g., HATU, EDC) to react with amines, forming a diverse library of amide derivatives. This is a cornerstone of medicinal chemistry for exploring SAR.[2]
-
Esterification: Standard esterification conditions (e.g., Fischer esterification) can be used to produce corresponding esters.
Reactivity at the Imidazole Ring:
-
Coordination Chemistry: The lone pair of electrons on the sp²-hybridized nitrogen of the imidazole ring makes it an excellent ligand for coordinating with a wide range of metal ions. This property is heavily exploited in the synthesis of MOFs, where the molecule can act as a linker connecting metal nodes.[10]
-
N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated by a suitable base, allowing for subsequent alkylation or arylation at the nitrogen positions.
Potential Applications:
-
Pharmaceutical Intermediates: As a scaffold, it can be elaborated into more complex molecules targeting enzymes or receptors where the imidazole ring can act as a hinge-binding motif or a proton donor/acceptor.[11][12]
-
Metal-Organic Frameworks (MOFs): The compound is an ideal organic linker for constructing porous, crystalline MOFs.[10] These materials have applications in gas storage, separation, and heterogeneous catalysis, where the imidazole's basic nitrogen sites can serve as active catalytic centers.[10]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 3-(1H-Imidazol-4-yl)benzoic acid is not widely available, data from closely related isomers like 3-(1H-imidazol-1-yl)benzoic acid can provide guidance.[13][14] It should be handled as a potentially hazardous chemical.
| Hazard Class | Statement |
| Acute Toxicity (Oral) | Harmful if swallowed[13] |
| Skin Irritation | Causes skin irritation[13][14] |
| Eye Irritation | Causes serious eye irritation[13][14] |
| Respiratory Irritation | May cause respiratory irritation[13] |
Recommended Handling Procedures:
-
Use only in a well-ventilated area or fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Avoid breathing dust. If dust is generated, use a respirator.[13]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[13]
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]
Conclusion
3-(1H-Imidazol-4-yl)benzoic acid is a chemical building block with considerable untapped potential. Its unique combination of a meta-substituted benzoic acid and a C-linked imidazole ring offers a distinct structural architecture compared to its more common N-linked isomers. While the current body of public, peer-reviewed literature on its specific properties and synthesis is limited, this guide provides a robust framework based on chemical principles and comparative data. We have outlined its predicted physicochemical properties, proposed viable synthetic and validation strategies, and explored its potential applications in drug discovery and materials science. As research continues, a more detailed experimental characterization will undoubtedly cement its role as a valuable tool for chemists and material scientists.
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Fisher Scientific. SAFETY DATA SHEET - 3-(1H-Imidazol-1-yl)benzoic acid. Fisher Scientific. [Link]
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Mohamed, S. K., et al. Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. PMC. [Link]
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ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). ResearchGate. [Link]
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